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molecular formula C9H16O2 B8411897 2,3,4-Trimethylhex-2-enoic acid

2,3,4-Trimethylhex-2-enoic acid

Cat. No. B8411897
M. Wt: 156.22 g/mol
InChI Key: ZLBPZZKAPLBINM-UHFFFAOYSA-N
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Patent
US06723313B2

Procedure details

Using the procedure of example 1 and the general procedure of H. Vieregge, H. M. Schmidt, J. Renema, H. J. T. Bos and J. F. Arends (Recl. Trav. Chim. Pays-Bas 1966, 85(9-10), 929-951], ethyl 2,3,4-trimethylhex-2-enoate was prepared by the addition of 3-methylpentan-2-one to 1-ethoxypropyne in 46 percent yield. 5.83 g (31.7 mmol) of this ethyl 2,3,4-trimethylhex-2-enoate were dissolved in 100 ml of ethanol/water (1:1) and then 2.93 g (44.4 mmol) of 86 percent strength potassium hydroxide were added. After the mixture had been refluxed for 3 hours, a further 2.93 g (44.4 mmol) of 86 percent strength potassium hydroxide were added, and the reaction mixture was then refluxed for a further 3 hours. After cooling, 300 ml of water were added and the mixture was acidified with concentrated phosphoric acid. The aqueous phase was extracted with 400 ml of ether, and the organic phases were dried and evaporated to dryness on a rotary evaporator. After flash chromatography (pentane/ether, 4:1) over silica gel, 3.77 g (76%) of 2,3,4-trimethylhex-2-enoic acid were isolated, which were taken up in 50 ml of dry tetrahydrofuran. At −10° C., 15.1 ml (24.2 mmol) of 1.6 M butyllithium solution in tetrahydrofuran were added dropwise under nitrogen. After the mixture had been stirred for 15 minutes at this temperature, 30.0 ml (24.2 mmol) of propenyllithium solution in ether were added dropwise over the course of 10 minutes. The cooling was removed and the reaction mixture was heated to 30° C. It was stirred for 1 hour at this temperature, then cooled to 0° C., and 4 ml of acetone, followed by 50 ml of saturated ammonium chloride solution, were added dropwise. After the reaction mixture had been heated to room temperature, it was diluted with 200 ml of water, and the product was extracted by washing three times with 400 ml of ether. The organic extracts were combined, dried and evaporated on a rotary evaporator, and the crude product was subjected to flash chromatography over silica gel with 4 l of pentane/ether (49:1) and 2 l of pentane/ether (19:1). As a result, 0.67 g (15%) of (2E,5E)-5,6,7-trimethylnona-2,5-dien-4-one (4) was isolated as a colorless liquid having an intensive and characteristic odor.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bas 1966
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2,3,4-trimethylhex-2-enoate
Quantity
5.83 g
Type
reactant
Reaction Step Three
Name
ethanol water
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(CC)C(=O)C.C(OC#CC)C.[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[OH-].[K+].P(=O)(O)(O)O>C(O)C.O.O>[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([O:18][CH2:19][CH3:20])=[O:17].[CH3:14][C:15](=[C:21]([CH3:26])[CH:22]([CH3:25])[CH2:23][CH3:24])[C:16]([OH:18])=[O:17] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Bas 1966
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C)=O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC#CC
Step Three
Name
ethyl 2,3,4-trimethylhex-2-enoate
Quantity
5.83 g
Type
reactant
Smiles
CC(C(=O)OCC)=C(C(CC)C)C
Name
ethanol water
Quantity
100 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had been refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then refluxed for a further 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 400 ml of ether
CUSTOM
Type
CUSTOM
Details
the organic phases were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)=C(C(CC)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
CC(C(=O)O)=C(C(CC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 152.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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